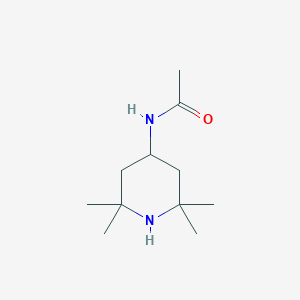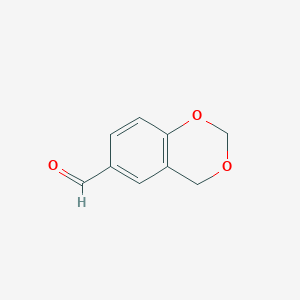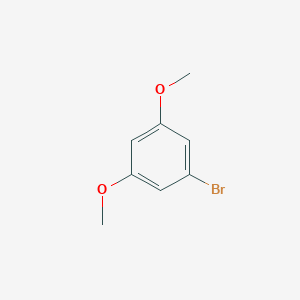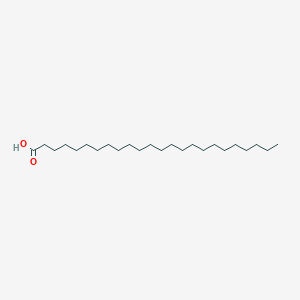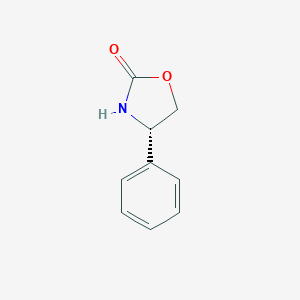
(S)-(+)-4-Phenyl-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone has been detailed in several studies. For instance, Yang Gen-sheng described a three-step synthesis starting from L-phenylglycine, involving esterification, reduction, and condensation, with a product yield of 70%. The structures of the products were confirmed by IR, 1H-NMR, and MS (Yang Gen-sheng, 2007).
Molecular Structure Analysis
The molecular structure of chiral auxiliary-bearing isocyanides, which are related to (S)-(+)-4-Phenyl-2-oxazolidinone, has been elucidated through X-ray crystallography, showcasing their potential use in asymmetric synthesis. These structures are characterized by high fluorescence quantum yields, indicating their utility in various synthetic applications (Jiansheng Tang & J. Verkade, 1996).
Chemical Reactions and Properties
(S)-(+)-4-Phenyl-2-oxazolidinone serves as a chiral auxiliary in numerous chemical reactions. For example, it has been utilized in the stereoselective synthesis of nonproteinogenic amino acids, highlighting its versatility in organic synthesis (A. Wee & D. Mcleod, 2003).
Physical Properties Analysis
The physical properties of (S)-(+)-4-Phenyl-2-oxazolidinone, such as melting point, solubility in organic solvents, and crystallization behavior, play a crucial role in its application in organic synthesis. These properties can influence the compound's reactivity and its utility as a chiral auxiliary.
Chemical Properties Analysis
The chemical development of (S)-4-(phenylmethyl)-2-oxazolidinone, a related compound, has been studied extensively. Efficient and scalable "one-pot" processes for its production have been developed, involving sodium borohydride reduction and cyclization steps optimized using design of experiments (DoE) and parallel synthesis. This development underscores the compound's importance in asymmetric synthesis and the ongoing efforts to improve its production methods (L. Vo, J. Ciula, & O. W. Gooding, 2003).
Scientific Research Applications
-
- Summary of Application : Oxazolidinones, including “(S)-(+)-4-Phenyl-2-oxazolidinone”, are versatile scaffolds in medicinal chemistry . They have several biological applications and are often used in drug discovery .
- Methods of Application : The specific methods of application can vary widely depending on the specific drug being developed. Typically, these compounds are synthesized in a laboratory and then tested for their biological activity .
- Results or Outcomes : Many oxazolidinone derivatives have shown promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
-
- Summary of Application : “(S)-(+)-4-Phenyl-2-oxazolidinone” is used as a chiral auxiliary for the enantioselective synthesis of β-lactams .
- Methods of Application : The compound is used to control the stereochemistry of the reaction, ensuring that the desired enantiomer of the β-lactam is produced .
- Results or Outcomes : The use of “(S)-(+)-4-Phenyl-2-oxazolidinone” in this way can significantly improve the yield and selectivity of the reaction .
-
- Summary of Application : “(S)-(+)-4-Phenyl-2-oxazolidinone” can be used as a recyclable derivatizing agent for the chromatographic resolution of primary amines via allophanates .
- Methods of Application : The compound is used to derivatize the amines, allowing them to be separated by chromatography .
- Results or Outcomes : This method can allow for the efficient separation of different amines, which can be important in both research and industrial applications .
-
- Summary of Application : “(S)-(+)-4-Phenyl-2-oxazolidinone” is used in the synthesis of various organic compounds . It is an important medical intermediate and has a good chiral induction effect when applied to asymmetric alkylation, aldol condensation, and conjugate addition in organic synthesis .
- Methods of Application : The compound is synthesized and then used in various reactions to produce other organic compounds . The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes : The use of “(S)-(+)-4-Phenyl-2-oxazolidinone” in this way can significantly improve the yield and selectivity of the reaction .
-
Preparation of (S)-4-phenyl-2-oxazolidinone
- Summary of Application : A preparation method for synthesizing “(S)-(+)-4-Phenyl-2-oxazolidinone” has been disclosed . This method belongs to the technical field of organic synthesis .
- Methods of Application : The method involves reducing the N-Boc-L-phenylglycine under a borane reagent to obtain N-Boc-L-phenylglycinol, and then performing a ring-closing reaction under the action of a catalyst to obtain "(S)-(+)-4-Phenyl-2-oxazolidinone" .
- Results or Outcomes : The product can react with sulfur powder and ammonium sulfide or ammonium polysulfide to obtain (S)-4-phenyl oxazolidine-2-thioketone . The method avoids the use of cytotoxic reagents or solvents, has the advantages of easily obtained raw materials, simple and convenient operation, and conforms to green chemistry .
-
- Summary of Application : “(S)-(+)-4-Phenyl-2-oxazolidinone” is a versatile chiral auxiliary for asymmetric synthesis which is easily recycled under mild conditions, thus enhancing its commercial potential .
- Methods of Application : The compound is used in various reactions to produce other organic compounds . The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes : The use of “(S)-(+)-4-Phenyl-2-oxazolidinone” in this way can significantly improve the yield and selectivity of the reaction .
-
- Summary of Application : “(S)-(+)-4-Phenyl-2-oxazolidinone” is an important medical intermediate and has a good chiral induction effect when applied to asymmetric alkylation, aldol condensation, and conjugate addition in the field of medicine .
- Methods of Application : The compound is synthesized and then used in various reactions to produce other organic compounds . The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes : The use of “(S)-(+)-4-Phenyl-2-oxazolidinone” in this way can significantly improve the yield and selectivity of the reaction .
-
- Summary of Application : “(S)-4-Phenyl-2-oxazolidinone” can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ezetimibe .
- Methods of Application : The compound is used in various reactions to produce other organic compounds . The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes : The use of “(S)-(+)-4-Phenyl-2-oxazolidinone” in this way can significantly improve the yield and selectivity of the reaction .
properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912726 | |
| Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-4-Phenyl-2-oxazolidinone | |
CAS RN |
99395-88-7 | |
| Record name | (S)-(+)-4-Phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99395-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 4-phenyl-, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099395887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazolidinone, 4-phenyl-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenyl-2-oxazolidinone, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ3K4V6J29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




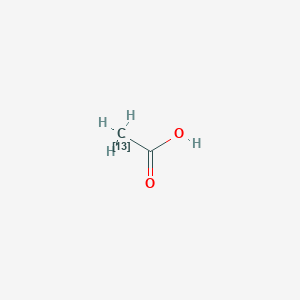
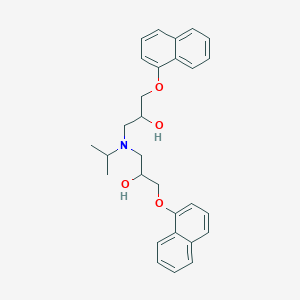
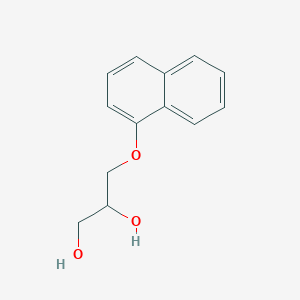
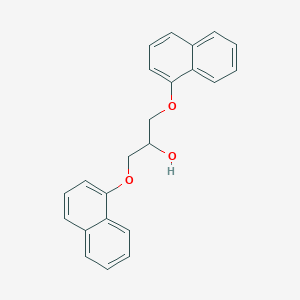
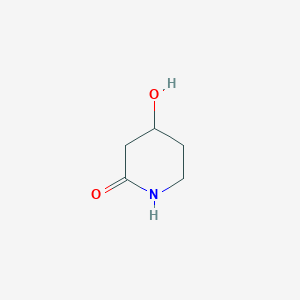
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
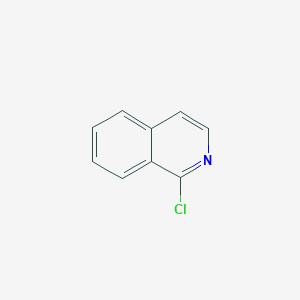
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
